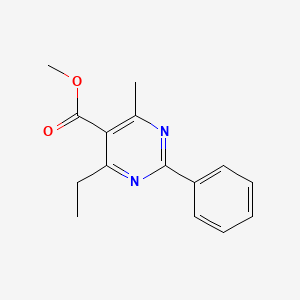

Methyl 4-ethyl-6-methyl-2-phenylpyrimidine-5-carboxylate

Description

Methyl 4-ethyl-6-methyl-2-phenylpyrimidine-5-carboxylate is a pyrimidine derivative featuring a phenyl group at position 2, methyl and ethyl substituents at positions 4 and 6, respectively, and a methyl ester at position 3. Pyrimidines of this class are widely studied for their applications in medicinal chemistry and materials science due to their tunable electronic and steric properties.

Properties

CAS No. |

832090-50-3 |

|---|---|

Molecular Formula |

C15H16N2O2 |

Molecular Weight |

256.30 g/mol |

IUPAC Name |

methyl 4-ethyl-6-methyl-2-phenylpyrimidine-5-carboxylate |

InChI |

InChI=1S/C15H16N2O2/c1-4-12-13(15(18)19-3)10(2)16-14(17-12)11-8-6-5-7-9-11/h5-9H,4H2,1-3H3 |

InChI Key |

BHIGPSPOKKJLBH-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=NC(=NC(=C1C(=O)OC)C)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-ethyl-6-methyl-2-phenylpyrimidine-5-carboxylate typically involves the condensation of appropriate aldehydes and ketones with urea or thiourea under acidic or basic conditions. The reaction is often carried out in solvents such as ethanol or methanol, and the product is purified through recrystallization .

Industrial Production Methods

In industrial settings, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of catalysts such as Lewis acids can enhance the reaction rate and selectivity .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-ethyl-6-methyl-2-phenylpyrimidine-5-carboxylate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding pyrimidine N-oxides.

Reduction: Reduction reactions can yield dihydropyrimidine derivatives.

Substitution: Nucleophilic substitution reactions can introduce various functional groups at different positions on the pyrimidine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions include N-oxides, dihydropyrimidines, and various substituted pyrimidines, depending on the specific reagents and conditions used .

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that derivatives of pyrimidine compounds, including methyl 4-ethyl-6-methyl-2-phenylpyrimidine-5-carboxylate, exhibit notable antimicrobial properties. A study evaluating various pyrimidine derivatives found that certain modifications led to enhanced antibacterial and antifungal activities, with minimum inhibitory concentrations (MIC) ranging from 4 to 32 mg/mL depending on the strain tested .

Anticancer Properties

The cytotoxic potential of this compound has been explored in various cancer cell lines. For instance, derivatives were tested against normal human endothelial cells and several cancer cell lines, revealing significant differences in survival rates and IC50 values . The hydroxymethylation of related compounds has been shown to improve cytotoxicity significantly.

Synthesis and Characterization

The synthesis of this compound often involves multi-step reactions starting from simpler pyrimidine derivatives. A typical synthesis pathway includes the reaction of ethyl 2-chloro-4-methyl-6-phenylpyrimidine-5-carboxylate with various nucleophiles to produce the desired product .

Table 1: Synthesis Overview

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| 1 | Ethyl 2-chloro derivative + nucleophile | Ethanol, reflux | Variable |

| 2 | Hydrolysis or further functionalization | Varies | High |

Calcium Channel Blocking Activity

Recent studies have evaluated the calcium channel blocking activity of synthesized derivatives of this compound as potential hypotensive agents. These compounds were subjected to pharmacodynamic evaluations, showing promising results in lowering blood pressure in experimental models .

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. Various derivatives have been tested for their ability to inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory process. Results indicated that some derivatives exhibited significant COX inhibitory activity, suggesting potential therapeutic applications in treating inflammatory diseases .

Case Study 1: Antimicrobial Efficacy

A series of experiments were conducted on a library of pyrimidine derivatives, including this compound. The results showed that modifications at specific positions on the pyrimidine ring enhanced antimicrobial activity against both Gram-positive and Gram-negative bacteria .

Case Study 2: Cancer Cell Line Testing

In vitro studies involving various cancer cell lines demonstrated that this compound derivatives had varying degrees of cytotoxicity. The most effective compounds were those with specific substitutions that increased their interaction with cellular targets involved in proliferation pathways .

Mechanism of Action

The mechanism of action of Methyl 4-ethyl-6-methyl-2-phenylpyrimidine-5-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with cellular receptors, modulating signal transduction pathways .

Comparison with Similar Compounds

Comparison with Similar Pyrimidine Derivatives

Substituent Effects on Reactivity and Bioactivity

Position 2 Modifications

- Phenyl vs. Thioxo/Sulfonyl Groups: The phenyl group in the target compound contrasts with thioxo (C=S) or sulfonyl (SO₂) groups in analogs like ethyl 6-methyl-4-(3-methyl-2-thienyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate () and methyl 4-(4-fluorophenyl)-6-isopropyl-2-(methylsulfonyl)pyrimidine-5-carboxylate (). The phenyl group, being electron-neutral, offers π-π stacking interactions but lacks direct hydrogen-bonding capability .

Position 4 and 6 Substituents

- Ethyl/Methyl vs. Heterocyclic Groups: The ethyl and methyl groups in the target compound differ from heterocyclic substituents (e.g., furan in , thienyl in ). Fluorophenyl substituents (e.g., in ) introduce electronegativity, altering electronic distribution and enhancing binding affinity in biological targets .

Ester Group Variations

Structural and Conformational Differences

Aromatic vs. Dihydro/Tetrahydro Pyrimidines

- The fully aromatic pyrimidine ring in the target compound contrasts with dihydro/tetrahydro analogs (e.g., ethyl 2-hydroxy-6-(4-methoxyphenyl)-4-methyl-1,6-dihydropyrimidine-5-carboxylate in ). Saturated rings exhibit increased conformational flexibility, influencing binding to enzymes or receptors .

Crystal Packing and Hydrogen Bonding

- Crystallographic studies on methyl 4-(4-fluorophenyl)-6-isopropyl-2-(methylsulfonyl)pyrimidine-5-carboxylate () reveal intramolecular C–H···O hydrogen bonds forming six- and seven-membered rings. The target compound’s methyl/ethyl substituents likely result in different dihedral angles (e.g., 41.7° in fluorophenyl analogs vs. predicted ~30° for the target) and weaker hydrogen-bonding networks .

Antioxidant Activity

- Biginelli-type pyrimidines with thioxo groups (e.g., ) show significant radical scavenging (IC₅₀ = 0.6 mg/mL for compound 3c).

Lipophilicity and Solubility

Data Tables

Table 1. Key Structural and Property Comparisons

*Predicted using XLogP3 ().

Biological Activity

Methyl 4-ethyl-6-methyl-2-phenylpyrimidine-5-carboxylate is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of the compound's biological activity, including its interactions with biological macromolecules, pharmacological effects, and structure-activity relationships (SARs).

Chemical Structure and Properties

This compound possesses a complex structure characterized by multiple substituents on the pyrimidine ring. The presence of ethyl, methyl, and phenyl groups enhances its potential interactions within biological systems. The molecular formula for this compound is , indicating a significant degree of complexity that may contribute to its biological properties.

Antimicrobial Activity

Preliminary studies indicate that this compound exhibits notable antimicrobial properties. In comparative studies, it has shown effectiveness against various bacterial strains, as summarized in the following table:

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |

|---|---|---|

| 5a | E. coli | 100 |

| 5b | Klebsiella | 25 |

| 5g | S. aureus | 0.2 |

| 5h | K. fecalis | 0.2 |

These results suggest that certain derivatives of the compound possess significant antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus .

Anticancer Activity

Research has highlighted the compound's potential in cancer therapy, particularly against triple-negative breast cancer (TNBC). In vitro assays have demonstrated that this compound inhibits cell proliferation with an IC50 value of approximately in MDA-MB-231 TNBC cell lines . Furthermore, it exhibited a favorable selectivity index compared to non-cancerous cell lines, indicating its potential as a targeted therapeutic agent.

In vivo studies have also shown promising results. For instance, in a mouse model inoculated with MDA-MB-231 cells, treatment with this compound significantly inhibited lung metastasis compared to known therapeutic agents . The pharmacodynamic effects observed included a reduction in metastatic nodules and improved survival rates among treated mice.

The mechanisms underlying the biological activity of this compound are still being elucidated. Initial findings suggest that it may interact with specific enzymes involved in metabolic pathways, although detailed kinetic studies are required to quantify these interactions effectively . Additionally, its structural similarities to other pyrimidine derivatives may provide insights into its mechanism of action through shared pathways or targets.

Safety Profile

The safety profile of this compound has been evaluated through subacute toxicity studies in healthy mice. Results indicated no significant adverse effects at doses up to administered orally for three consecutive days . This finding is crucial for further development as a therapeutic agent.

Q & A

What are the common synthetic routes for Methyl 4-ethyl-6-methyl-2-phenylpyrimidine-5-carboxylate, and how can regioselectivity be controlled?

Basic Question

Methodological Answer:

The synthesis of pyrimidine carboxylates often employs multicomponent reactions like the Biginelli reaction. For example, analogous compounds (e.g., ethyl 4-substituted pyrimidines) are synthesized via cyclocondensation of aldehydes, β-ketoesters, and urea/thiourea derivatives under acidic conditions . To control regioselectivity, substituent electronic effects and reaction temperature are critical. For instance, electron-withdrawing groups on the aldehyde favor cyclization at specific positions, while elevated temperatures (80–100°C) improve yields by mitigating steric hindrance from bulky substituents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.